molecular formula C17H25N3 B14987099 2-[1-(azepan-1-yl)ethyl]-1-ethyl-1H-benzimidazole

2-[1-(azepan-1-yl)ethyl]-1-ethyl-1H-benzimidazole

Cat. No.: B14987099
M. Wt: 271.4 g/mol
InChI Key: KKCGBHHBOSZEGW-UHFFFAOYSA-N
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Description

2-[1-(azepan-1-yl)ethyl]-1-ethyl-1H-benzimidazole is a complex organic compound that features a benzimidazole core with an azepane ring and an ethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(azepan-1-yl)ethyl]-1-ethyl-1H-benzimidazole typically involves multi-step organic reactions. One common method involves the reaction of 1-ethyl-1H-benzimidazole with azepane under specific conditions to introduce the azepan-1-yl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(azepan-1-yl)ethyl]-1-ethyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[1-(azepan-1-yl)ethyl]-1-ethyl-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(azepan-1-yl)ethyl]-1-ethyl-1H-benzimidazole involves its interaction with specific molecular targets. The azepane ring and benzimidazole core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)ethyl methacrylate
  • 4-(2-(azepan-1-yl)ethoxy)benzaldehyde
  • 1-azepan-1-yl-2-chloro-ethanone

Uniqueness

2-[1-(azepan-1-yl)ethyl]-1-ethyl-1H-benzimidazole is unique due to its specific combination of a benzimidazole core with an azepane ring and an ethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H25N3

Molecular Weight

271.4 g/mol

IUPAC Name

2-[1-(azepan-1-yl)ethyl]-1-ethylbenzimidazole

InChI

InChI=1S/C17H25N3/c1-3-20-16-11-7-6-10-15(16)18-17(20)14(2)19-12-8-4-5-9-13-19/h6-7,10-11,14H,3-5,8-9,12-13H2,1-2H3

InChI Key

KKCGBHHBOSZEGW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C)N3CCCCCC3

Origin of Product

United States

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